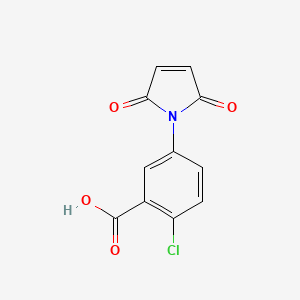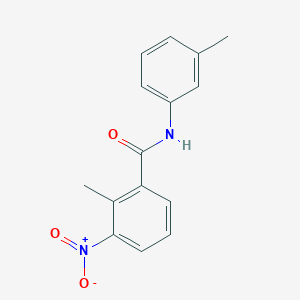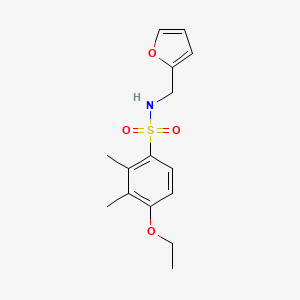
2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, also known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPB is a heterocyclic compound that contains both a pyrrole ring and a benzoic acid moiety. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
作用機序
The mechanism of action of 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-oxidant properties, this compound has also been shown to exhibit anti-microbial activity against a range of bacterial and fungal pathogens. It has also been shown to exhibit anti-viral activity against certain viruses, including the hepatitis C virus.
実験室実験の利点と制限
One of the main advantages of 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is its high purity and high yield synthesis. This makes it an attractive option for researchers who require large quantities of the compound for their experiments. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid. One area of interest is in the development of this compound-based cancer therapies. This compound has been shown to exhibit anti-tumor activity in a variety of cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of interest is in the development of this compound-based anti-inflammatory therapies. This compound has been shown to exhibit anti-inflammatory properties, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, there is potential for this compound to be developed as a broad-spectrum anti-microbial agent, given its activity against a range of bacterial and fungal pathogens.
合成法
The synthesis of 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involves the reaction of 2,5-dioxo-2,5-dihydro-1H-pyrrole with 2-chlorobenzoic acid in the presence of a suitable catalyst. The reaction proceeds via a series of steps, including the formation of an intermediate that is subsequently converted to the final product. The synthesis of this compound has been optimized to yield high purity and high yield, making it an attractive option for researchers.
科学的研究の応用
2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of cancer research. This compound has been shown to exhibit anti-tumor activity in a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies. In addition to its anti-tumor activity, this compound has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of a range of inflammatory diseases.
特性
IUPAC Name |
2-chloro-5-(2,5-dioxopyrrol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-8-2-1-6(5-7(8)11(16)17)13-9(14)3-4-10(13)15/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJOYTAMATWRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5860586.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5860601.png)

![5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5860615.png)



![2-(3,5-dimethylphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5860631.png)


![2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5860638.png)
![3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5860645.png)
![2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B5860650.png)
